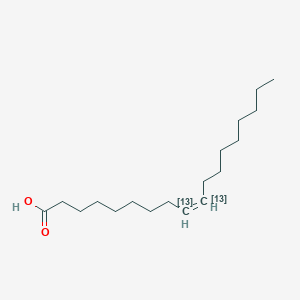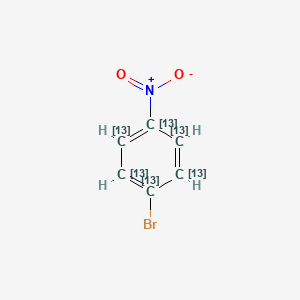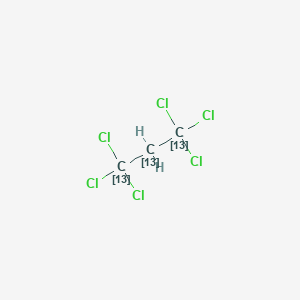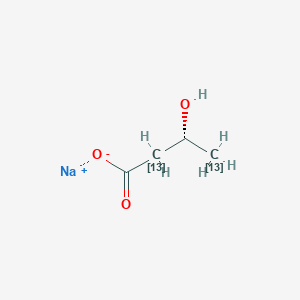![molecular formula C23H20Cl2N4O3 B12054816 6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol es un complejo compuesto orgánico con una fórmula molecular de C23H20Cl2N4O3 y un peso molecular de 471.347 . Este compuesto se destaca por su estructura única, que incluye un núcleo de pirano[2,3-c]pirazol, un grupo diclorobencilo y un grupo etoxifenilo. Se utiliza en varias aplicaciones de investigación científica debido a sus posibles actividades biológicas.
Métodos De Preparación
La síntesis de 5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol generalmente implica reacciones orgánicas de varios pasos. La ruta sintética general incluye los siguientes pasos:
Formación del núcleo de pirano[2,3-c]pirazol: Este paso implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del grupo diclorobencilo: Esto se logra a través de una reacción de sustitución nucleofílica donde el grupo diclorobencilo se introduce en la estructura del núcleo.
Adición del grupo etoxifenilo: Este paso implica la reacción de eterificación para unir el grupo etoxifenilo a la estructura del núcleo.
Análisis De Reacciones Químicas
5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos diclorobencilo y etoxifenilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos al unirse a ciertas enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas implicadas aún se están investigando, pero los estudios preliminares sugieren que puede afectar las vías de señalización celular relacionadas con el crecimiento y la proliferación.
Comparación Con Compuestos Similares
5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol se puede comparar con otros compuestos similares, como:
- 5-Ciano-6-amino-4-{2-[(2-clorobencil)oxi]fenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol
- 5-Ciano-6-amino-4-(2-etoxifenil)-3-etil-1,4-dihidropirano[2,3-c]pirazol
Estos compuestos comparten una estructura central similar, pero difieren en los sustituyentes unidos al núcleo. La singularidad de 5-Ciano-6-amino-4-{2-[(2,4-diclorobencil)oxi]-3-etoxifenil}-3-metil-1,4-dihidropirano[2,3-c]pirazol radica en su combinación específica de sustituyentes, que puede conferir actividades biológicas y propiedades químicas distintas.
Propiedades
Fórmula molecular |
C23H20Cl2N4O3 |
|---|---|
Peso molecular |
471.3 g/mol |
Nombre IUPAC |
6-amino-4-[2-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4O3/c1-3-30-18-6-4-5-15(21(18)31-11-13-7-8-14(24)9-17(13)25)20-16(10-26)22(27)32-23-19(20)12(2)28-29-23/h4-9,20H,3,11,27H2,1-2H3,(H,28,29) |
Clave InChI |
MWMRLMBVJPJVSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C3C(=C(OC4=NNC(=C34)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)



